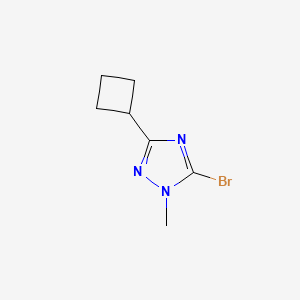

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole

Description

Molecular Formula: C₇H₁₀BrN₃

Molecular Weight: 228.09 g/mol (calculated from )

CAS Number: 1784406-82-1 ()

Structural Features:

- A 1,2,4-triazole core substituted at positions 1, 3, and 5 with methyl, cyclobutyl, and bromine groups, respectively.

The cyclobutyl moiety likely originates from cyclobutylamine or cyclobutanone precursors (inferred from ).

The bromine substituent may enhance binding to biological targets or stabilize intermolecular interactions in crystal lattices ().

Properties

IUPAC Name |

5-bromo-3-cyclobutyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOCBZTZWTWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole typically involves the bromination of 3-cyclobutyl-1-methyl-1H-1,2,4-triazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-cyclobutyl-1-methyl-1H-1,2,4-triazole .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole. It has shown significant activity against various bacterial strains:

- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 µM .

The structure-activity relationship (SAR) indicates that modifications to the cyclobutyl group can enhance antibacterial efficacy. For example, the introduction of electron-donating groups has been linked to increased activity against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma):

- Cytotoxicity : The compound showed an IC50 value of 16.63 ± 0.27 µM against Caco-2 cells, outperforming traditional chemotherapeutics like cisplatin .

Mechanistic studies revealed that it induces reactive oxygen species (ROS) generation and disrupts mitochondrial membrane potential, leading to cell death via apoptosis .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a promising candidate for drug development:

Drug Design

Its ability to interact with biological macromolecules such as DNA and proteins suggests potential applications in designing new therapeutics targeting various diseases:

- Molecular Docking Studies : These studies have shown favorable binding interactions with key enzymes involved in bacterial resistance mechanisms .

Formulation Development

The compound's solubility and stability profiles can be optimized for formulation into effective drug delivery systems. Research is ongoing into its compatibility with various excipients to enhance bioavailability.

Case Study: Antibacterial Efficacy

A study conducted on a series of triazole derivatives including this compound demonstrated a significant correlation between structural modifications and antibacterial potency against Staphylococcus aureus. The results indicated that compounds with larger cycloalkyl groups exhibited enhanced activity due to improved lipophilicity and membrane penetration capabilities .

Case Study: Anticancer Mechanisms

In another study focusing on the anticancer effects of triazole derivatives, this compound was shown to induce apoptosis through ROS-mediated pathways in colorectal cancer cells. This study utilized both in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action .

Mechanism of Action

The mechanism of action of 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Key Comparative Analyses

Electronic and Steric Effects: The cyclobutyl group in the target compound introduces greater steric hindrance compared to phenyl () or methyl () substituents. This may reduce rotational freedom and enhance crystallinity, as seen in triazole-thione derivatives (). Bromine at position 5 increases electron-withdrawing effects, stabilizing negative charge density on the triazole ring. This contrasts with compounds like 4-amino-5-aryl-3-mercapto-1,2,4-triazoles (), where electron-donating groups enhance antifungal activity.

In contrast, the cyclobutyl group in the target compound may limit membrane permeability but improve target specificity. 3-Bromo-1-methyl-1H-1,2,4-triazole () lacks substituents at position 5, reducing steric bulk but increasing tautomeric flexibility ().

Energetic Properties: Bis-1,2,4-triazoles (e.g., 5-(5-azido-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole in ) exhibit higher density (1.75–1.85 g/cm³) and detonation velocity (~8,500 m/s) compared to monosubstituted triazoles. The target compound’s cyclobutyl group may lower density but improve thermal stability.

Spectral Characteristics: IR Spectroscopy: Bromine in the target compound and analogues (e.g., 533 cm⁻¹ C-Br stretch in ) is a diagnostic marker. ¹H-NMR: Methyl groups resonate at δ ~2.7–3.0 ppm (), while cyclobutyl protons show complex splitting patterns due to ring strain.

Stability in Solution :

- Hemiaminal triazoles decompose in DMSO (), but brominated triazoles like the target compound are expected to exhibit greater stability due to reduced nucleophilic susceptibility.

Research Findings and Contradictions

- Tautomerism : Bromo-triazoles exist in tautomeric equilibria (e.g., 3-bromo-4H-1,2,4-triazole vs. 5-bromo-1H-1,2,4-triazole), with stability influenced by substituents (). The cyclobutyl group may favor one tautomer over others.

- Antimicrobial Efficacy : While 5-aryl-3-mercapto-triazoles outperform fluconazole (), brominated derivatives may face bioavailability challenges due to increased hydrophobicity.

- Crystallographic Utility : SHELXL () and ORTEP-3 () are critical for resolving steric effects in triazole derivatives, but the target compound’s crystallinity remains unstudied.

Biological Activity

5-Bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant data tables and research findings.

Molecular Structure:

- Chemical Formula: CHBrN

- Molecular Weight: 202.05 g/mol

- CAS Number: 1199215-81-0

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of cyclobutylamine with brominated triazole derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound acts as an enzyme inhibitor by binding to specific targets within the cell, which can lead to a range of biological effects including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains:

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Triazoles are known to inhibit tumor growth by interfering with cellular processes:

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and B. subtilis, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation evaluated the anticancer properties of several triazole derivatives against different cancer cell lines. The findings revealed that compounds with similar structures to this compound showed significant inhibition of cell growth and induced apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole?

Synthesis typically involves cyclization reactions or functionalization of pre-existing triazole scaffolds. For example:

- Cyclobutyl introduction : Reacting 1-methyl-1H-1,2,4-triazole with brominated cyclobutane derivatives under reflux conditions, using catalysts like p-toluenesulfonic acid (PTSA) to enhance regioselectivity .

- Bromination strategies : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF), followed by purification via column chromatography or crystallization .

- Key reagents : α-Bromoacetophenone and dimethyl acetylenedicarboxylate are common starting materials for triazole derivatives, with yields optimized by controlling reaction time and temperature .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Data collection : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or laboratory sources. For example, a crystal mounted on a diffractometer (e.g., Bruker D8 Venture) yields datasets refined with SHELXL .

- Refinement parameters : R-factors (e.g., ) and data-to-parameter ratios (e.g., 15.9:1) are critical for assessing precision. Displacement parameters for the bromine atom require anisotropic refinement due to its high electron density .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate atomic vibrations and confirm cyclobutyl ring puckering .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., heat capacity) be experimentally determined for this compound?

- Adiabatic calorimetry : A vacuum adiabatic calorimeter (e.g., Termis TAU-10) measures heat capacity () from 8–370 K. Data are fitted to polynomial functions to calculate entropy () and Gibbs free energy .

- Phase transitions : Differential scanning calorimetry (DSC) identifies melting points () and polymorphic transitions, with corrections for vapor pressure effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Statistical analysis : Compare reaction conditions (solvent, catalyst, temperature) across studies using ANOVA to identify yield-limiting factors. For example, PTSA-catalyzed reactions may outperform Sc(OTf)₃ in polar aprotic solvents .

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., debrominated derivatives) that reduce yield. Optimize stoichiometry of brominating agents to suppress side reactions .

Q. What computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The bromine atom’s electronegativity enhances hydrophobic interactions in enzyme pockets .

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The cyclobutyl group’s strain energy (~26 kcal/mol) influences conformational stability .

Q. How can crystallographic refinement address challenges like twinning or disorder in this compound?

- SHELXL features : Use TWIN/BASF commands for twinned datasets and PART instructions to model disordered cyclobutyl groups. The "ISOR" restraint stabilizes anisotropic displacement parameters for bromine .

- Validation tools : Check Rint and CC1/2 values to ensure data quality. For severe disorder, omit problematic reflections or apply Hirshfeld rigid-body constraints .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for triazole derivatives?

- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl, or aryl groups at the 3- and 5-positions. Test bioactivity (e.g., antimicrobial assays) to correlate substituent electronegativity with potency .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess lipophilicity. Bromine’s high molecular weight may reduce blood-brain barrier penetration compared to lighter halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.